Norrisolide

Description

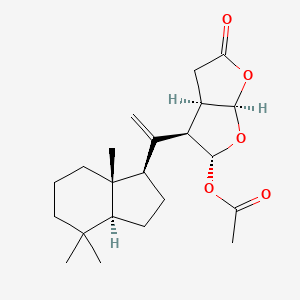

Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[(2R,3R,3aR,6aR)-3-[1-[(1R,3aS,7aS)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethenyl]-5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-2-yl] acetate |

InChI |

InChI=1S/C22H32O5/c1-12(15-7-8-16-21(3,4)9-6-10-22(15,16)5)18-14-11-17(24)26-19(14)27-20(18)25-13(2)23/h14-16,18-20H,1,6-11H2,2-5H3/t14-,15-,16+,18+,19+,20+,22-/m1/s1 |

InChI Key |

RNRGYNNIISFTDF-IFEZDQECSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]2CC(=O)O[C@H]2O1)C(=C)[C@H]3CC[C@@H]4[C@@]3(CCCC4(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C2CC(=O)OC2O1)C(=C)C3CCC4C3(CCCC4(C)C)C |

Synonyms |

norrisolide |

Origin of Product |

United States |

Structural Characterization and Stereochemical Analysis of Norrisolide

Elucidation of the Diterpene Skeleton

Norrisolide is classified as a rearranged spongiane diterpene. uv.es Diterpenes are a class of organic compounds composed of four isoprene (B109036) units. The spongiane skeleton is a specific carbocyclic framework found in a variety of metabolites isolated from marine sponges and the nudibranchs that feed on them. uv.esuv.es this compound was identified as the first member of a new class of these compounds where the typical spongiane carbon framework is rearranged. uv.es Its isolation from the dorid nudibranch Chromodoris norrisi and later from sponges of the genus Dendrilla and Chelonaplysilla placed it within this biogenetic family. uv.es The fundamental diterpene nature was inferred from its molecular formula and the characteristic bicyclic hydrocarbon core, which is a common feature in many terpenoid structures derived from marine sources. researchgate.net

Defining Features: Fused Gamma-Lactone-Gamma-Lactol Ring System

A distinguishing and chemically unusual feature of the this compound structure is a highly oxygenated side chain containing a fused γ-lactone-γ-lactol ring system. nih.govnih.govacs.org This bicyclic motif, specifically a 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one fragment, is attached to the core bicyclic system. acs.orgnih.gov This functional group is relatively rare in natural products and is crucial to the molecule's chemical properties. nih.gov The presence of the acetylated γ-lactol introduces a reactive center within the molecule. acs.org The characterization of this specific ring system was a key challenge in the structural elucidation process, ultimately confirmed through detailed spectroscopic analysis and definitively by total synthesis. nih.govnih.gov

Characterization of the Perhydroindane Core Motif

The hydrophobic portion of this compound consists of a perhydroindane core, also described as a trans-hydrindane (B1202327) or bicyclo[4.3.0]nonane scaffold. researchgate.netnih.govacs.org This bicyclic core acts as the recognition element for the molecule's biological interactions. acs.orgacs.org Structural studies have shown that this hydrocarbon-containing motif is responsible for binding to cellular targets. acs.orgnih.gov The synthesis of this trans-fused ring system with the correct stereochemistry was a significant challenge in the total synthesis of this compound. researchgate.netresearchgate.net The confirmation of its structure and trans-fusion was achieved through methods including the X-ray crystal structure analysis of synthetic intermediates. scribd.com

Absolute and Relative Stereochemistry Determination

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to a natural product's identity. The initial determination of this compound's structure, including its relative stereochemistry, was accomplished through single-crystal X-ray diffraction analysis of the natural product. uv.esresearchgate.net This technique provided a definitive map of the connectivity and spatial orientation of the atoms relative to each other.

However, X-ray analysis of the natural product alone could not unambiguously assign its absolute configuration (the actual R/S designation at each chiral center). The definitive confirmation of the absolute stereochemistry of naturally occurring (+)-norrisolide was established through its stereoselective total synthesis. nih.govscribd.com By building the molecule from precursors of known stereochemistry, chemists were able to produce a single enantiomer, (+)-norrisolide, whose properties matched the natural compound, thereby confirming its absolute configuration. scribd.com

Spectroscopic Methods in Structural Confirmation for Research

A suite of spectroscopic techniques has been indispensable for the structural confirmation of this compound, both in its initial isolation and during its total synthesis.

Magnetic Resonance Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy were used to determine the carbon framework and the connectivity of protons and carbons. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) analysis were crucial in establishing the relative configuration of synthetic fragments, such as the bicyclic lactol system. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was used to determine the precise molecular formula of this compound and its synthetic intermediates. nih.gov Mass spectrometry, often under Fast Atom Bombardment (FAB) conditions, provides key data on molecular weight and fragmentation patterns that help confirm the structure. wiley-vch.deucl.ac.uk

X-Ray Diffraction: Single-crystal X-ray diffraction has been a cornerstone in the study of this compound. It was used to solve the initial structure of the natural product. uv.esresearchgate.net Furthermore, during synthetic efforts, X-ray crystallography was employed to confirm the structure and stereochemistry of key intermediates, such as a hydrazone derivative which verified the trans-fusion of the perhydroindane core. nih.govscribd.com

| Technique | Application in this compound Research | Information Obtained | References |

| Magnetic Resonance Spectroscopy (NMR) | Elucidation of carbon skeleton and relative stereochemistry of synthetic intermediates. | Connectivity of atoms (¹H-¹H, ¹H-¹³C), relative spatial arrangement of atoms (NOE). | nih.govnih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular formula and confirmation of synthetic products. | Precise molecular weight (HRMS), fragmentation patterns. | nih.govnih.govwiley-vch.de |

| X-Ray Diffraction | Initial structure determination of the natural product and confirmation of synthetic intermediates. | 3D atomic coordinates, bond lengths, bond angles, absolute and relative stereochemistry. | uv.esresearchgate.netnih.govscribd.com |

Synthetic Methodologies Towards Norrisolide and Its Analogues

Total Synthesis of Norrisolide

The total synthesis of this compound has been accomplished through various routes, each featuring distinct strategic bond disconnections and key transformations. These syntheses have been crucial in confirming the absolute configuration of the natural product and have paved the way for the preparation of related metabolites. scribd.com

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis, a foundational technique in planning organic syntheses, has been instrumental in devising routes to this compound. rsc.orgnsf.gov A common strategy involves disconnecting the molecule into two main fragments: the hydrophobic trans-hydrindane (B1202327) core and the highly oxygenated norrisane side chain. scribd.combc.edu This disconnection simplifies the complex target into more manageable synthetic intermediates.

One prominent retrosynthetic approach envisions the formation of the C9-C10 bond, which connects the two major fragments, at a late stage of the synthesis. scribd.comnih.gov This strategy requires the development of methods to construct this sterically hindered bond efficiently. An alternative disconnection strategy focuses on the early introduction of the bicyclic core, followed by the elaboration of the side chain.

A representative retrosynthetic analysis is illustrated below:

This compound (1) is disconnected to a less oxygenated precursor (4) , which can be converted to the natural product via a late-stage oxidation. scribd.com

Precursor (4) is further disconnected at the C9-C10 bond, revealing the trans-hydrindane fragment (5) and the side-chain fragment (6) . scribd.com

The trans-hydrindane fragment (5) can be traced back to an enantiomerically enriched enone, such as (+)-7 . scribd.com

The side-chain fragment (6) is envisioned to be constructed from a lactone intermediate (8) , which possesses the desired stereochemistry. scribd.com

| Precursor/Intermediate | Key Disconnection | Corresponding Fragments |

| This compound (1) | C19-O and C14 oxidation | Precursor 4 |

| Precursor 4 | C9-C10 bond | trans-hydrindane (5) and side-chain (6) |

| trans-hydrindane (5) | Cyclization | Enone (+)-7 |

| Side-chain (6) | Functional group manipulation | Lactone 8 |

Convergent and Linear Synthetic Routes

A notable convergent synthesis of this compound achieved the natural product in a longest linear sequence of 14 steps. lookchem.comresearchgate.net This route involved the separate synthesis of the hydrindane core and the norrisane side chain, which were then coupled using a Shapiro reaction. bc.edulookchem.comresearchgate.net The use of a convergent approach facilitates the optimization of the synthesis of individual fragments and allows for the preparation of analogues by modifying one of the fragments. bc.eduwikipedia.org

Key Transformations and Reaction Cascades

The synthesis of this compound and its analogues relies on a variety of powerful and stereoselective chemical reactions. These transformations are essential for the construction of the complex carbon skeleton and the precise installation of the numerous stereocenters.

The trans-fused hydrindane core is a key structural motif of this compound. Several methods have been developed for its stereoselective construction.

Wolff Ring Contraction: This reaction has been utilized in the synthesis of the trans-hydrindane system. researchgate.netresearchgate.net Ring contraction methods, in general, are valuable for creating strained ring systems from larger, more easily accessible precursors. researchgate.net

Metathesis Strategies: Ring-closing metathesis (RCM) has proven to be a powerful tool for the formation of the six-membered ring of the hydrindane system. lookchem.com In one approach, a diene precursor is subjected to RCM using Grubbs' second-generation catalyst to afford the ring-closed product in high yield. lookchem.com Tandem enyne metathesis-Diels-Alder reactions have also been explored for the construction of polycyclic frameworks relevant to natural product synthesis. nih.gov

Diels-Alder Approaches: The Diels-Alder reaction provides a convergent and stereocontrolled method for the construction of six-membered rings. While not explicitly detailed as a key step in the primary total syntheses of this compound itself, it represents a standard and powerful strategy for the formation of similar bicyclic systems. nih.gov

Conjugate Addition/Allylation: A successful strategy for the hydrindane portion involves the conjugate addition of a functionalized allyl group to a cyclopentenone, followed by the stereoselective trapping of the resulting enolate with an allyl electrophile. lookchem.comresearchgate.net Subsequent ring-closing metathesis then establishes the 6-5 ring system. lookchem.comresearchgate.net

The unique fused γ-lactone-γ-lactol system is a hallmark of the this compound family of diterpenes. scribd.comnih.gov Its construction requires careful planning and the use of specific oxidative transformations.

Baeyer-Villiger Oxidation: This reaction is a crucial step in many synthetic approaches to this compound, used to install the oxygen atom between the C19 and C21 centers to form the lactone. scribd.comnih.govnih.gov The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. nih.govwikipedia.org The regioselectivity of this reaction is a key consideration in the synthesis. nih.govresearchgate.net

Ring Expansion: An expedient method for the synthesis of γ-lactone-γ-lactol motifs involves the ring expansion of a fused cyclopropyl (B3062369) ester. nih.govresearchgate.net This strategy provides a novel entry into this complex ring system. Ring-expansion of monocyclopropanated furans has also been developed to access related heterocyclic structures. acs.org

The presence of multiple stereocenters in this compound necessitates the use of enantioselective synthetic methods to control the absolute and relative stereochemistry. wikipedia.orgethz.ch

Enantioselective Synthesis of the Side Chain: The synthesis of the highly oxygenated norrisane side chain has been achieved in an enantioselective manner. acs.org One approach departs from D-mannose, a readily available chiral starting material, to construct the side chain in a short and efficient sequence. acs.org Another strategy features an enantioselective cyclopropanation of furan-2-one. lookchem.comresearchgate.netresearchgate.net

Chiral Pool Synthesis: The use of naturally occurring chiral molecules, such as D-mannose, as starting materials is a common strategy in enantioselective synthesis known as chiral pool synthesis. wikipedia.orgacs.org This approach allows the chirality of the starting material to be transferred to the final product.

Asymmetric Catalysis: Enantioselective catalysts can be used to induce chirality in a prochiral substrate. For instance, an enantioselective cyclopropanation reaction using a copper(I) trifluoromethanesulfonate (B1224126) and a bis-oxazoline ligand has been employed in the synthesis of the side chain. researchgate.net

Formation of the Fused Lactone-Lactol System (e.g., Baeyer-Villiger Oxidation, Ring Expansion)

Challenges in Stereochemical Control and Fragment Coupling

The construction of the this compound framework is fraught with challenges, primarily centered on the precise control of stereochemistry across its multiple stereocenters and the effective coupling of its complex structural fragments.

The stereoselective synthesis of the trans-hydrindane core of this compound presents a significant hurdle. researchgate.netmdpi.com Various methods have been explored to establish the correct relative and absolute stereochemistry of this bicyclic system. One notable approach involves a ring-closing metathesis of a functionalized cyclopentanone (B42830) derivative to form the 6-5 ring system, followed by hydrogenation. researchgate.net Another strategy utilized a Wolff ring contraction of a trans-decalin substrate to create the trans-hydrindane system. sci-hub.se The inherent strain and substitution patterns of these intermediates often complicate stereochemical outcomes.

The construction of the densely functionalized and stereochemically rich furo[2,3-b]furan system, also known as the norrisane side chain, is another major challenge. sci-hub.seresearchgate.net A crucial step in one approach is a retro-Diels-Alder reaction/intramolecular ene cyclization cascade. sci-hub.seresearchgate.net This sequence allows for the rapid and stereoselective formation of this key structural motif. sci-hub.seresearchgate.net The control of the contiguous stereocenters at C13 and C14, particularly in analogues with flexible side chains, is a notable obstacle due to the lack of rigid fused-ring systems to guide the stereochemical outcome. sci-hub.se

The coupling of the two major fragments, the hydrindane core and the norrisane side chain, is a critical and often challenging step in a convergent synthesis. bc.edu The Shapiro reaction has been employed as a key carbon-carbon bond-forming reaction to unite these two complex intermediates. bc.edulookchem.com While advantageous in avoiding the need for metal catalysts and often proceeding under milder conditions than many transition-metal-mediated couplings, the Shapiro reaction can be complicated by side reactions. bc.edu For instance, the vinyl lithium intermediate can be prone to protonation by ethereal solvents or by abstracting a proton from another molecule of the starting tosylhydrazone, leading to reduced yields of the desired coupled product. bc.edu The use of sterically hindered sulfonyl hydrazones, such as the trisyl hydrazone, has been shown to mitigate some of these side reactions. bc.edu Other strategies, such as radical addition/cyclization/fragmentation cascades, have also been developed to couple the fragments and stereoselectively form multiple C-C bonds and stereocenters in a single step. researchgate.net The steric hindrance around the coupling sites, such as the C10 carbonyl group in some synthetic intermediates, can render standard olefination methods like the Wittig and Peterson reactions ineffective, necessitating alternative strategies. scribd.com

| Challenge | Key Methodologies and Observations | References |

| Stereocontrol in trans-hydrindane synthesis | Ring-closing metathesis, Wolff ring contraction | researchgate.netmdpi.comsci-hub.se |

| Stereocontrol in furo[2,3-b]furan synthesis | Retro-Diels-Alder/intramolecular ene cyclization, control in flexible systems is challenging | sci-hub.seresearchgate.net |

| Fragment Coupling | Shapiro reaction: avoids metal catalysts but prone to side reactions. Radical addition/cyclization/fragmentation cascades. Steric hindrance at coupling sites can be problematic. | researchgate.netbc.edulookchem.comscribd.com |

Synthesis of this compound-Type Analogues and Related Diterpenes

The synthesis of analogues of this compound and related rearranged spongian diterpenes has been pursued to understand structure-activity relationships and to develop probes for biological studies. A significant achievement in this area has been the total syntheses of cheloviolene C, secothis compound B, and secothis compound C. sci-hub.seresearchgate.net

A major synthetic challenge in preparing these analogues lies in the stereochemical control of their flexible side chains, which lack the rigid, fused ring systems present in other members of the this compound family. sci-hub.seresearchgate.net The introduction of the contiguous C13 and C14 stereogenic centers in such a flexible environment is a significant hurdle. sci-hub.se To address this, an intramolecular ene reaction has been employed to establish the desired stereochemistry at these centers in a concerted fashion. sci-hub.se

The development of convergent fragment coupling strategies has also been crucial for the synthesis of other related diterpenoids like cheloviolenes A and B, and dendrillolide C. researchgate.net One such strategy involves the late-stage coupling of a tertiary carbon radical with an electron-deficient alkene to unite two ring systems and stereoselectively form two new stereocenters, one of which is a quaternary center. researchgate.net

| Analogue | Key Synthetic Strategy | Challenges | References |

| Cheloviolene C, Secothis compound B, Secothis compound C | Use of a common intermediate, late-stage ring scissoring | Stereocontrol in flexible side chains | sci-hub.seresearchgate.net |

| Cheloviolenes A and B, Dendrillolide C | Convergent fragment coupling via tertiary carbon radical addition to an alkene | Stereoselective formation of multiple stereocenters, including a quaternary center | researchgate.net |

Preparation of Deconstructed Structural Fragments for Biological Studies

To investigate the biological mechanism of this compound, particularly its role in Golgi apparatus fragmentation, researchers have synthesized deconstructed fragments of the natural product. uv.esnih.gov These studies aim to identify the specific structural motifs responsible for its biological activity. nih.gov

The synthesis of the individual core structures of this compound, the perhydroindane motif and the norrisane side chain, has been a key focus. researcher.lifeacs.org The enantioselective synthesis of the norrisane side chain has been achieved in a short and efficient route starting from D-mannose. acs.org This allows for the preparation of this highly oxygenated fragment for biological testing and for use in convergent synthetic approaches. Similarly, various synthetic routes to the hydrindane core have been developed, providing access to this hydrophobic fragment. mdpi.com

Structure-function studies have been conducted using synthetic precursors and simplified analogues of this compound. nih.gov For example, analogues containing the entire carbon framework but lacking the C19 acetoxyl group have been prepared and tested. nih.gov Conversely, compounds containing the variably functionalized γ-lactol-γ-lactone ring system but lacking the perhydroindane core have also been synthesized and evaluated. nih.gov These studies revealed that the perhydroindane motif is crucial for target recognition and localization to the Golgi, while the C19 acetoxy group is essential for the irreversible nature of the Golgi fragmentation. nih.gov

Furthermore, more sophisticated molecular probes have been designed and synthesized to identify the cellular target of this compound. These include fluorescent analogues that allow for the visualization of their localization within the cell. nih.gov Trifunctional probes have also been prepared, incorporating the perhydroindane core for Golgi localization, a crosslinking unit (like an aryl azide (B81097) or epoxide) for covalent binding to the target protein, and a tag (such as biotin (B1667282) or iodine) for subsequent purification and identification of the protein complex. nih.gov

| Fragment/Probe Type | Purpose | Key Synthetic Features | References |

| Norrisane Side Chain | Biological evaluation, convergent synthesis | Enantioselective synthesis from D-mannose | acs.org |

| Perhydroindane Core | Biological evaluation, structure-activity studies | Various synthetic routes developed | mdpi.com |

| Analogues lacking acetoxyl group | Investigate role of acetate (B1210297) in bioactivity | Synthesis from advanced intermediates of the total synthesis | nih.gov |

| Analogues lacking perhydroindane core | Investigate role of hydrophobic core in bioactivity | Synthesis of the functionalized lactone system | nih.gov |

| Fluorescent Probes | Visualize cellular localization | Incorporation of a fluorophore | nih.gov |

| Trifunctional Probes | Covalent labeling and identification of the biological target | Contains perhydroindane core, a crosslinking group, and a purification tag | nih.gov |

Cellular and Molecular Mechanisms of Norrisolide S Biological Actions

Impact on the Golgi Apparatus Architecture

Norrisolide is a marine-derived diterpene that has been identified as a potent agent for disrupting the architecture of the Golgi apparatus. acs.org The Golgi complex is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. nih.govnih.gov Its structure, typically composed of stacks of flattened membranes called cisternae, is dynamically maintained. acs.orgnih.gov this compound's interaction with this organelle provides a valuable tool for studying the mechanisms of Golgi fragmentation. acs.org

This compound induces a complete and irreversible fragmentation of the Golgi apparatus. nih.govnih.gov In cellular systems, treatment with this compound causes the organized stacks of Golgi cisternae to convert into dispersed vesicles. nih.govpnas.org This effect is notably irreversible; once the Golgi is fragmented by this compound, it does not reassemble even after the compound is removed from the cellular environment. nih.gov this compound was the first compound known to cause this irreversible vesiculation of the Golgi membranes. acs.orgnih.gov

Structure-activity relationship studies have dissected the chemical basis for this unique biological activity. nih.gov The molecule's perhydroindane core is identified as the recognition element, responsible for binding to a receptor on the Golgi membranes and inducing the initial vesiculation. nih.govnih.govresearchgate.net The irreversibility of the fragmentation, however, is attributed to the C19 acetyl group on its side chain. nih.govnih.govresearchgate.net This suggests a two-step mechanism where the molecule first localizes to the Golgi via its core structure and then establishes an irreversible effect, possibly through covalent modification, mediated by its acetyl group. acs.orgnih.gov

A direct consequence of Golgi fragmentation by this compound is the blockage of protein transport through the secretory pathway. nih.govnih.gov Research has shown that this disruption occurs specifically at the level of the Golgi apparatus. nih.gov While the this compound-induced Golgi fragments can still receive secretory proteins arriving from the endoplasmic reticulum (ER), they are incompetent to process and deliver these cargo proteins to their final destination, such as the plasma membrane. nih.gov This indicates a specific post-Golgi block in protein transport. nih.gov The use of fluorescent derivatives of this compound has demonstrated that the compound localizes directly to the Golgi membranes, further supporting its targeted action on this organelle. nih.govresearchgate.net

The mechanism of this compound is distinct when compared to other well-characterized Golgi-disturbing agents. nih.gov Agents like Brefeldin A (BFA), ilimaquinone (B159049) (IQ), and nocodazole (B1683961) all disrupt Golgi structure, but through different pathways and with different outcomes. nih.govpnas.org

Brefeldin A (BFA) causes the fusion of Golgi membranes with the endoplasmic reticulum, leading to a redistribution of Golgi proteins into the ER. nih.govpnas.org This contrasts with the vesicular fragmentation induced by this compound. pnas.org

Ilimaquinone (IQ) , like this compound, induces Golgi vesiculation. nih.gov However, a key difference is that the effect of IQ is reversible; the Golgi apparatus can reassemble after the removal of IQ. nih.govpnas.org Furthermore, IQ's action is dependent on the activation of Protein Kinase D (PKD), whereas this compound-induced fragmentation is independent of PKD activity. nih.gov

Nocodazole disrupts the Golgi apparatus indirectly by causing the depolymerization of microtubules, which are essential for maintaining the Golgi's perinuclear position and architecture. nih.gov This leads to the breakdown of the Golgi into ministacks that are dispersed throughout the cytoplasm. nih.gov

Table 1: Comparison of this compound with Other Golgi-Disturbing Agents

| Agent | Mechanism of Action | Effect on Golgi Structure | Reversibility |

|---|---|---|---|

| This compound | Direct binding and vesiculation of Golgi membranes. nih.govresearchgate.net | Complete fragmentation into dispersed vesicles. nih.govpnas.org | Irreversible. nih.govnih.gov |

| Brefeldin A (BFA) | Induces retrograde transport from Golgi to ER. pnas.org | Fusion of Golgi membranes with the ER. nih.govpnas.org | Reversible. pnas.org |

| Ilimaquinone (IQ) | Induces vesiculation via Protein Kinase D (PKD) activation. nih.gov | Complete fragmentation into vesicles. nih.govpnas.org | Reversible. nih.govpnas.org |

| Nocodazole | Depolymerizes the microtubule cytoskeleton. nih.gov | Breakdown into dispersed ministacks. nih.gov | Reversible. |

The integrity of the microtubule cytoskeleton is crucial for maintaining the normal architecture of the Golgi apparatus. nih.gov However, studies have demonstrated that this compound's effect on the Golgi is independent of the microtubule network. nih.gov this compound induces Golgi vesiculation without altering the microtubule cytoskeleton itself. nih.gov

Experiments have confirmed this independence. Pre-treatment of cells with Taxol, a microtubule-stabilizing agent, did not prevent this compound from fragmenting the Golgi. nih.gov Conversely, when cells were first treated with nocodazole to depolymerize microtubules and break the Golgi into ministacks, subsequent addition of this compound caused these ministacks to be further fragmented into smaller vesicles. nih.gov These findings conclusively show that an intact microtubule cytoskeleton is not required for this compound to exert its Golgi-fragmenting effects. nih.gov

Comparison with Other Golgi-Disturbing Agents

Other Biological Activities in Preclinical In Vitro Models

Preclinical studies, which are conducted using in vitro (cell-based) or in vivo models, are essential for evaluating the biological activity of a new compound before any human trials. veeprho.comnumberanalytics.com In such in vitro settings, this compound has demonstrated other significant biological actions beyond its effects on the Golgi apparatus.

This compound has been reported to exhibit potent cytotoxic activity. acs.org Cytotoxicity, or the ability to kill cells, is a key measure of antiproliferative potential and is a primary focus when screening natural products for anticancer applications. mdpi.com While detailed studies on this compound's specific antiproliferative profile across a wide range of cell lines are limited in the provided context, its classification as a cytotoxic compound indicates its ability to inhibit cell proliferation. acs.orgdntb.gov.ua The antiproliferative activity of related compounds is sometimes attributed to the induction of apoptosis, or programmed cell death. nih.gov

Table 2: Reported In Vitro Biological Activities of this compound and Related Compounds

| Compound/Class | Cell Lines | Reported Activity |

|---|---|---|

| This compound | Not specified | Potent cytotoxicity. acs.org |

| Spongiane Diterpenes | HeLa, HEp-2 | Relevant cytotoxicity. acs.org |

| Norcolocynthenin B | HL-60, PC-3 | Significant cytotoxic activity. nih.gov |

| Withanolide-type steroids | Human tumor cells | Potent antiproliferative activity, induction of apoptosis. nih.gov |

Anti-inflammatory Actions (e.g., Phospholipase A₂ Inhibition)

This compound has been identified as an inhibitor of phospholipase A₂ (PLA₂), contributing to its anti-inflammatory properties. mdpi.com PLA₂ is a key enzyme in the inflammatory process, responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. mdpi.comnih.govtaylorandfrancis.com Arachidonic acid is a precursor for various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. mdpi.comtaylorandfrancis.com By inhibiting PLA₂, this compound effectively reduces the production of these inflammatory molecules. nih.govresearchgate.net The inhibition of PLA₂ is a significant mechanism for controlling inflammation, and molecules that target this enzyme are considered potential anti-inflammatory drugs. mdpi.comnih.govresearchgate.net

Antimicrobial Properties

Research has indicated that this compound and related compounds exhibit antimicrobial activity. ontosight.aiuv.es Some spongiane diterpenoids containing an unsaturated γ-lactone ring, a structural feature related to this compound, have shown activity against various pathogens. uv.es For instance, certain furanone derivatives, which share structural similarities with parts of the this compound molecule, have been investigated for their ability to prevent biofilm formation and act against bacteria like Staphylococcus aureus. While some related compounds were found to be inactive in certain antimicrobial assays, the broader class of spongianes has demonstrated a range of biological activities, including antifungal and antimicrobial effects. uv.es

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies have been crucial in dissecting the functional components of the this compound molecule. These studies have revealed that distinct parts of its structure are responsible for different aspects of its biological activity, particularly its effects on the Golgi apparatus. nih.govresearchgate.netnih.gov

Critical Role of the C19/C21 Acetyl Group for Irreversible Effects

While the perhydroindane core is responsible for Golgi targeting, the irreversibility of the Golgi fragmentation induced by this compound is attributed to the C19/C21 acetyl group (numbering may vary between sources). nih.govresearchgate.netnih.gov This group is thought to be highly electrophilic, potentially acting as a selective acetylating agent that forms a covalent bond with a target protein on the Golgi. nih.gov This covalent modification is believed to be the reason for the irreversible nature of the Golgi disruption. nih.govacs.org Analogues of this compound that lack this acetyl group but retain the perhydroindane core only cause a reversible fragmentation of the Golgi. nih.gov

Design and Evaluation of Synthetic Analogues to Probe Specific Moieties

The design and evaluation of synthetic analogues have been instrumental in understanding the specific roles of different parts of the this compound molecule. nih.govnih.govwgtn.ac.nz Researchers have created various analogues to probe the function of specific moieties. nih.govsci-hub.se For example, compounds were synthesized that contained the perhydroindane core but lacked the acetylated side chain, and vice versa. nih.gov

Fluorescently tagged analogues were developed to visualize the molecule's localization within the cell, confirming its accumulation in the Golgi apparatus. nih.govresearchgate.net Trifunctional probes have also been designed, incorporating the perhydroindane core for Golgi localization, a crosslinking unit for covalent binding, and a tag for purification, with the aim of isolating and identifying this compound's cellular target. nih.govnih.gov

| Compound/Analogue | Key Structural Features | Effect on Golgi Apparatus | Reference |

|---|---|---|---|

| This compound (7) | Perhydroindane core and C19/C21 acetyl group | Irreversible fragmentation | nih.govnih.gov |

| Analogues 8 & 9 | Contain perhydroindane core, lack acetoxyl group | Reversible fragmentation | nih.gov |

| Analogues 10-13 | Lack perhydroindane core, contain functionalized lactol-lactone system | No effect | nih.gov |

| Fluorescent Analogue 14 | Coupled to a this compound precursor with the full carbon framework | Induces Golgi fragmentation and localizes to the Golgi | nih.gov |

| Iodinated Probe 25 | Trifunctional probe with perhydroindane core, crosslinking unit, and iodine tag | Extensive and irreversible Golgi fragmentation | nih.govnih.gov |

Proposed Molecular Targets and Pathways

The primary cellular effect of this compound is the irreversible fragmentation of the Golgi apparatus, which in turn blocks protein transport at the level of this organelle. nih.govnih.gov The detailed molecular target and the precise pathway through which this compound exerts its effects are still under investigation, but SAR studies have provided significant insights.

It is proposed that this compound binds to a specific, yet-to-be-fully-identified receptor protein on the Golgi membranes. nih.govacs.org The binding is mediated by the perhydroindane core of the molecule. nih.govresearchgate.net Following this initial binding, the electrophilic acetyl group is believed to form a covalent bond with the target protein, leading to the irreversible disruption of the Golgi structure. nih.gov

The disruption of the Golgi leads to a blockage in the secretory pathway, preventing the proper modification, sorting, and transport of proteins to their final destinations. nih.gov The fragmentation of the Golgi is not dependent on microtubule disassembly, distinguishing its mechanism from other Golgi-disrupting agents. nih.gov The use of trifunctional probes containing a tag for purification is a key strategy being employed to isolate and identify the specific protein target of this compound, which will further elucidate the molecular pathway of its action. nih.govnih.gov

Direct Binding to Golgi Membranes

Research has demonstrated that this compound directly interacts with the membranes of the Golgi apparatus. nih.gov This interaction is primarily mediated by the compound's perhydroindane core, which acts as a recognition element for a putative receptor on the Golgi membranes. nih.govresearchgate.net

To investigate this binding, fluorescently labeled derivatives of this compound were synthesized. nih.gov These probes, which retain the core structure of this compound, were observed to localize specifically to the Golgi apparatus in normal rat kidney (NRK) cells. nih.gov Competition experiments further solidified this finding; the binding of the fluorescent probe to the Golgi was inhibited by the presence of unlabeled this compound, indicating that they compete for the same binding site. nih.gov

Structure-activity relationship (SAR) studies have been crucial in dissecting the role of different parts of the this compound molecule. Analogues of this compound lacking the perhydroindane core failed to affect the Golgi membranes, highlighting the essentiality of this hydrophobic core for Golgi localization and activity. nih.gov Conversely, analogues that possessed the perhydroindane core but lacked the acetyl group at C19 induced a reversible fragmentation of the Golgi, unlike the irreversible effect of the parent compound. nih.gov This suggests that the perhydroindane core is both necessary and sufficient for the initial binding to the Golgi membranes. nih.gov

Table 1: Structure-Activity Relationship of this compound Analogues and Golgi Interaction

| Compound/Analogue | Key Structural Feature(s) | Effect on Golgi Apparatus | Nature of Effect |

| This compound (7) | Perhydroindane core, Acetoxy group at C19 | Induces fragmentation/vesiculation | Irreversible |

| Analogue 8 & 9 | Perhydroindane core, Lacks acetoxy group | Induces fragmentation | Reversible |

| Analogues 10-13 | Lacks perhydroindane core, Contains γ-lactol-γ-lactone system | No effect | N/A |

| Fluorescent Probe (14) | Perhydroindane core, Fluorescent tag | Localizes to Golgi, induces fragmentation | Irreversible |

Data sourced from chemical biology studies on this compound. nih.gov

Hypothesized Covalent Interaction with Biological Receptors

The irreversible nature of Golgi fragmentation induced by this compound strongly suggests a covalent modification of its biological target. nih.govpnas.orgscite.aipnas.org While the specific receptor protein remains to be definitively identified, the C19 acetoxy group on the γ-lactone-γ-lactol side chain is believed to be the key functional group responsible for this covalent interaction. nih.govxenobe.org

It is hypothesized that the perhydroindane core first facilitates the localization and binding of this compound to its target on the Golgi membrane. nih.gov Following this recognition, the electrophilic nature of the C19 acetyl group likely facilitates a nucleophilic attack from a residue on the target protein, forming a stable covalent bond. nih.gov This proposed mechanism would explain the irreversibility of the Golgi disruption. nih.gov

Attempts to isolate the cellular target of this compound have been undertaken using trifunctional probes. nih.govnih.gov These probes were designed to include:

The perhydroindane core for Golgi localization. nih.govnih.gov

A crosslinking unit (like an aryl azide (B81097) or epoxide) for covalent binding. nih.govnih.gov

A tag (such as biotin (B1667282) or iodine) for purification and identification of the bound protein. nih.govnih.gov

While some of these probes, particularly an iodinated version, successfully induced irreversible Golgi fragmentation, the identification of the specific protein target has remained elusive and is an area of ongoing investigation. xenobe.orgnih.gov

Implications for Cellular Secretory Pathway Regulation

The irreversible fragmentation of the Golgi apparatus by this compound has significant consequences for the cellular secretory pathway. nih.govhkust.edu.hk The Golgi is a critical hub for the post-translational modification, sorting, and packaging of proteins and lipids destined for secretion or for delivery to other organelles. nih.govgeorgetown.edu

Studies using a temperature-sensitive variant of the vesicular stomatitis virus G (VSV-G) protein, a common model for tracking protein transport, have shown that this compound blocks protein secretion at the level of the Golgi. nih.gov In this compound-treated cells, newly synthesized proteins can exit the endoplasmic reticulum (ER) and are received by the fragmented Golgi vesicles. nih.gov However, these fragments are incompetent for further transport, and the cargo proteins cannot be delivered to the plasma membrane. nih.gov This results in a post-Golgi block in the secretory pathway. nih.gov

The effect of this compound is distinct from other Golgi-disrupting agents. For example, Brefeldin A causes the Golgi to fuse with the ER, while nocodazole, a microtubule-depolymerizing agent, causes the Golgi to fragment into "ministacks" that are dispersed throughout the cytoplasm. nih.gov Ilimaquinone, another marine natural product, induces a reversible Golgi fragmentation that is dependent on the activation of protein kinase D (PKD). nih.gov In contrast, this compound's action is independent of PKD activity and does not disrupt the microtubule cytoskeleton, indicating a unique mechanism of action that directly targets the structural integrity of the Golgi complex. nih.gov

Table 2: Comparison of Golgi-Disrupting Agents

| Compound | Primary Effect on Golgi | Reversibility | Mechanism |

| This compound | Irreversible fragmentation/vesiculation | Irreversible | Direct binding and hypothesized covalent modification |

| Brefeldin A | Fusion with Endoplasmic Reticulum | Reversible | Inhibits Arf-GEFs |

| Ilimaquinone | Reversible fragmentation/vesiculation | Reversible | Over-activates Protein Kinase D (PKD) |

| Nocodazole | Fragmentation into dispersed ministacks | Reversible | Depolymerizes microtubules |

Data compiled from studies on various Golgi-disturbing agents. nih.gov

By providing a tool to irreversibly and specifically disrupt the Golgi apparatus, this compound has become a valuable chemical probe for studying the dynamics of Golgi structure and its role in the secretory pathway. nih.govresearchgate.net

Advanced Methodologies and Chemical Probes in Norrisolide Research

Development and Application of Fluorescent Norrisolide Derivatives

To visualize the subcellular destination of this compound, researchers have synthesized fluorescently labeled analogues. researchgate.netnih.gov These probes are instrumental in confirming the compound's localization and in observing its dynamic effects on cellular organelles in real-time. nih.govlubio.ch

Fluorescent derivatives have been pivotal in demonstrating that this compound directly targets the Golgi apparatus. nih.gov A key study involved the synthesis of probes where the fluorophore coumarin (B35378) was attached to different parts of the this compound structure: the entire carbon framework, the perhydroindane core alone, and the lactol-lactone side chain. nih.gov

Normal Rat Kidney (NRK) cells treated with these probes revealed that the perhydroindane core is both necessary and sufficient for the molecule to bind to the Golgi membranes. nih.gov Probes containing this core, such as probe 14 (coumarin attached to the full this compound precursor) and probe 16 (coumarin attached to the lactol-lactone side chain), induced complete Golgi fragmentation. nih.gov In contrast, probe 15 , which featured the coumarin attached to the perhydroindane core, did not cause fragmentation but still localized to the Golgi. nih.gov This confirmed the dual role of the this compound scaffold: the perhydroindane core acts as the recognition element for Golgi binding, while the side chain is essential for the subsequent vesiculation. nih.govacs.org

Co-localization experiments using a Golgi-specific antibody further solidified these findings. The fluorescence from probe 14 significantly overlapped with the antibody stain, indicating precise localization to the Golgi complex. nih.gov

Table 1: Fluorescent this compound Probes and Their Cellular Effects

| Probe ID | Description | Observed Effect on Golgi | Key Finding |

| 14 | Coumarin attached to a full this compound precursor | Complete fragmentation | The full structure localizes to and fragments the Golgi. nih.gov |

| 15 | Coumarin attached to the perhydroindane core | No fragmentation; localizes to Golgi | The perhydroindane core is sufficient for Golgi localization but not fragmentation. nih.gov |

| 16 | Coumarin attached to the lactol-lactone side chain | Complete fragmentation | The side chain is crucial for inducing fragmentation. nih.gov |

The use of fluorescent this compound derivatives enables the real-time visualization of dynamic cellular events. lubio.chidea-bio.com Live-cell imaging of NRK cells treated with fluorescent probes 14 and 16 showed that the compounds achieved a distinct perinuclear localization, characteristic of Golgi staining, within just 10 minutes of incubation. nih.gov This rapid localization was followed by the progressive fragmentation of the Golgi structure over a 60-minute period. nih.gov

These imaging studies provide direct visual evidence of the kinetics of this compound's action, from its initial binding to the Golgi membrane to the eventual disassembly of the organelle. nih.gov This capability is crucial for understanding the sequence of events that constitute the compound's mechanism of action and for distinguishing it from other Golgi-disrupting agents. researchgate.netnih.gov

Localization Studies within Cellular Compartments

Design of Chemical Tags and Crosslinking Units for Target Identification

A primary goal in this compound research is the identification of its specific cellular protein target(s). To achieve this, trifunctional probes have been designed and synthesized. nih.gov These probes typically incorporate three key elements:

The perhydroindane core for Golgi localization. nih.gov

A reactive crosslinking unit (e.g., epoxide, aryl azide) to form a covalent bond with the target protein. nih.govresearchgate.net

A chemical tag (e.g., biotin (B1667282), iodine) for the subsequent isolation and purification of the protein-probe complex. nih.govresearchgate.net

Biotin is a common tag used for affinity purification due to its high-affinity interaction with streptavidin. nih.gov Several biotin-tagged this compound probes, such as 14 (containing an aryl azide (B81097) crosslinker) and 21 (containing an epoxide crosslinker), were developed. nih.govnih.gov

However, these biotinylated probes proved to be largely ineffective. nih.gov When incubated with NRK cells, they induced minimal Golgi fragmentation, and the effect was often reversible. nih.govnih.gov It was hypothesized that the bulky biotin tag caused steric hindrance, preventing the probe from effectively interacting with its target on the Golgi membrane. nih.govnih.gov Furthermore, the natural affinity of biotin for endogenous biotin-dependent enzymes can lead to non-specific binding and complicate the isolation of the true target. nih.gov Affinity chromatography experiments using these probes primarily isolated known non-specific biotin-binding proteins. nih.gov

To overcome the limitations of biotin tags, researchers developed an alternative probe, 25 , which incorporates an iodine atom as the tag and an epoxide as the crosslinking unit. nih.gov Affinity purification is a powerful technique for isolating specific molecules from complex mixtures based on binding interactions. thermofisher.combio-rad.com

The iodinated probe 25 was significantly more effective than its biotinylated counterparts. nih.gov It successfully induced extensive and irreversible fragmentation of the Golgi apparatus at concentrations comparable to that of the parent this compound. nih.gov This indicates that the smaller iodine tag does not interfere with the probe's biological activity. nih.gov The presence of the iodine atom allows for the purification of the covalently bound target protein, making probe 25 a promising tool for the definitive identification of this compound's cellular receptor. nih.gov

Table 2: Tagged this compound Probes for Target Identification

| Probe ID | Tag | Crosslinking Unit | Biological Activity | Utility for Target ID |

| 14 | Biotin | Aryl Azide | Inefficient Golgi vesiculation | Low; non-specific binding and steric hindrance observed. nih.gov |

| 21 | Biotin | Epoxide | <10% Golgi fragmentation; reversible | Low; steric hindrance from biotin tag suspected. nih.gov |

| 25 | Iodine | Epoxide | Extensive, irreversible Golgi fragmentation | High; activity is comparable to this compound, suitable for affinity purification. nih.gov |

Biotin-Tagged Probes

In Vitro and Cell-Based Assay Development for Functional Analysis

The functional consequences of this compound's activity are investigated using a variety of in vitro and cell-based assays. bmglabtech.comtebubio.com These assays are essential for quantifying the effects of this compound and its synthetic analogues on specific cellular functions, primarily those related to the Golgi apparatus. accelevirdx.comnuvisan.com

A fundamental cell-based assay used in this research is the Golgi membranes fragmentation assay . nih.gov In this assay, cells, such as NRK cells, are treated with this compound or its derivatives. After incubation, the cells are fixed and stained with Golgi-specific antibodies. The morphology of the Golgi is then visualized via immunofluorescence microscopy to assess the degree of fragmentation. nih.gov This assay is crucial for structure-activity relationship studies, allowing researchers to determine which chemical features of the this compound molecule are required for vesiculation. nih.govacs.org

To probe the functional impact of Golgi disruption, a VSV-G transport assay is employed. nih.gov This assay uses a temperature-sensitive mutant of the Vesicular Stomatitis Virus Glycoprotein (VSV-G) tagged with Green Fluorescent Protein (GFP). At a restrictive temperature (40°C), the protein is synthesized but retained in the endoplasmic reticulum. Shifting to a permissive temperature (32°C) allows the protein to traffic through the Golgi to the plasma membrane. By treating cells with this compound, researchers can demonstrate that it blocks this transport at the level of the Golgi, confirming that the observed fragmentation leads to a functional blockade of the secretory pathway. nih.govnih.gov

Computational Chemistry Approaches in this compound Research

In the exploration of this compound's biological activities and potential mechanisms of action, computational chemistry has emerged as a valuable tool. These in silico methods provide insights into the molecular interactions that are often difficult to study through experimental techniques alone. The primary computational approaches applied to this compound research have been molecular docking simulations, with a notable absence of publicly available data on molecular dynamics simulations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been employed to investigate its potential binding affinity and interaction with specific protein targets.

One area of focus has been the pro-inflammatory cytokine Interleukin-17A (IL-17A), a key mediator in various inflammatory diseases. To understand the potential of this compound and related marine-derived terpenoids as IL-17A inhibitors, molecular docking simulations have been performed. researchgate.netresearchgate.net These studies aimed to predict the binding free energy and the interaction patterns of this compound within the active site of the IL-17A protein.

In a particular study, this compound was docked into the active region of IL-17A (PDB ID: 5HI3). The results provided a docking score, represented by the binding free energy (S), and the root mean square deviation (RMSD), which indicates the accuracy of the docking pose. This compound exhibited a binding free energy of -6.2364 kcal/mol with an RMSD of 1.6674 Å. researchgate.net These values suggest a favorable interaction between this compound and the IL-17A protein, indicating its potential as an inhibitor. The interactions observed in these simulations typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket.

The following table summarizes the results of a molecular docking study of this compound and other compounds against IL-17A. researchgate.net

| Compound | Docking Score (S; kcal/mol) | RMSD (Å) |

| This compound | -6.2364 | 1.6674 |

| Zaatirin | -6.2094 | 1.6030 |

| Cheloviolene E | -6.0634 | 1.9988 |

| Aplysillin | -6.0597 | 1.4793 |

| Macfarlandin F | -6.0461 | 1.3040 |

| Dendrillolide D | -6.0345 | 1.9488 |

| Pourewanone | -5.9475 | 1.0708 |

| Co-crystallized ligand (63O) | -5.8627 | 1.8627 |

This table is interactive. You can sort the data by clicking on the column headers.

Computational studies have also been instrumental in guiding the total synthesis of this compound-type spongian diterpenes. nih.gov While not focused on protein-ligand interactions, these computational models provide crucial insights into the stereoselectivity of key reaction steps, which is vital for the successful synthesis of the complex natural product. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about the conformational changes and stability of a ligand-protein complex.

Despite the utility of MD simulations in drug discovery and molecular biology, a review of the available scientific literature indicates that specific molecular dynamics simulation studies focused on this compound have not been published. Therefore, detailed information regarding the dynamic behavior of this compound within a biological target, the stability of its binding over time, and the specific energetic contributions of various interactions remain areas for future investigation.

Future Directions and Research Perspectives on Norrisolide

Elucidation of Undetermined Molecular Targets and Binding Partners

A primary goal in norrisolide research is the definitive identification of its molecular target(s). dntb.gov.ua While studies have demonstrated that this compound directly binds to Golgi membranes, the specific protein receptor remains elusive. nih.govacs.org The perhydroindane core of the molecule has been identified as the crucial recognition element responsible for this binding. nih.govacs.orgresearchgate.net Competition experiments using fluorescently labeled this compound probes have shown that the natural product can displace these probes from the Golgi, confirming a shared cellular receptor. nih.gov

Future efforts will likely involve the use of advanced chemical probes designed for target isolation. nih.gov For instance, probes containing photo-activatable crosslinkers (like aryl azides) or affinity tags (like biotin (B1667282) or radioisotopes) have been synthesized. nih.gov While early biotin-based probes proved inefficient at inducing the characteristic Golgi fragmentation, an iodinated probe (probe 25) was developed that successfully mimics the natural product's activity and holds potential for target isolation. nih.gov Another promising approach involves an alkyne-containing probe that could be used for target identification via "click chemistry". nih.gov The successful identification of this compound's binding partner(s) would represent a major breakthrough, providing new insights into the molecular machinery governing Golgi structure and function.

Comprehensive Mapping of Downstream Signaling Pathways

Understanding the signaling cascades that are triggered or modulated by this compound following target engagement is another critical research frontier. This compound induces a complete and irreversible vesiculation of the Golgi complex, a phenotype that is morphologically similar to that caused by other agents like ilimaquinone (B159049). nih.gov However, the underlying molecular mechanisms are distinct. For example, the activity of ilimaquinone is dependent on Protein Kinase D (PKD), whereas this compound's effects are not sensitive to PKD inhibitors. nih.gov This suggests that this compound acts through a different, yet-to-be-defined pathway to control Golgi organization. pnas.org

Future research will need to employ a combination of proteomic, genomic, and cell biology approaches to map the downstream effects of this compound. Investigating changes in protein phosphorylation, lipid metabolism, and the activation state of various signaling molecules within the Golgi and other cellular compartments after this compound treatment will be essential. This will help to construct a comprehensive map of the signaling network that maintains Golgi integrity and is disrupted by this potent marine metabolite.

Exploration of Novel Biological Activities in Defined Cellular and Preclinical Models

The primary described biological activity of this compound is the irreversible fragmentation of the Golgi apparatus and the subsequent blockage of protein transport. nih.govnih.gov This has been demonstrated in various cell lines, such as Normal Rat Kidney (NRK) cells. nih.gov While this makes it a powerful tool for cell biology, its potential in other contexts remains largely unexplored.

Future investigations should broaden the scope of biological testing to include various disease models. Given the fundamental role of the secretory pathway in numerous physiological and pathological processes, this compound and its analogues could be evaluated in models of cancer, neurodegenerative diseases, or viral infections, where Golgi function is often dysregulated. patsnap.commedrxiv.orgquanticate.com For example, its potent cytotoxicity could be explored in specific cancer cell lines, particularly those reliant on high rates of protein secretion. vliz.bemdpi.com Exploring its effects in preclinical models could uncover novel therapeutic potential or reveal new biological processes regulated by the Golgi apparatus. researchgate.netmdpi.com

Development of Next-Generation Chemical Probes for Golgi Biology and Beyond

The development of chemical probes based on the this compound scaffold has already proven invaluable for studying its mechanism. nih.govresearchgate.net Fluorescent derivatives, for instance, have been instrumental in confirming the molecule's localization to the Golgi apparatus. nih.govnih.gov

The next generation of probes will need to be more sophisticated, incorporating multiple functionalities to address specific biological questions. nih.gov "Trifunctional probes" have been conceptualized and synthesized, containing:

The perhydroindane core for Golgi targeting. nih.gov

A cross-linking unit (e.g., aryl azide (B81097) or epoxide) for covalent attachment to the target protein. nih.gov

A reporter tag (e.g., biotin, iodine, or a click-chemistry handle) for purification and identification. nih.gov

While initial biotinylated probes were not potent enough, an iodinated version successfully induced Golgi fragmentation, making it a candidate for future target isolation studies. nih.govresearchgate.net Further refinement of these probes, perhaps using different linkers or tags, could overcome previous limitations. These advanced tools will not only aid in identifying this compound's direct target but also serve as versatile reagents for imaging Golgi dynamics in living cells with high spatiotemporal resolution. researchgate.netthermofisher.com

| Probe Type | Functional Groups | Observed Activity/Potential Use | Reference |

| Fluorescent Probes (e.g., 14, 16) | Perhydroindane core, coumarin (B35378) fluorophore | Induce Golgi fragmentation; localize to Golgi; used for imaging and competition assays. | nih.gov |

| Biotinylated Probes (e.g., 14, 20, 24) | Perhydroindane core, crosslinker (aryl azide), biotin tag | Inefficient Golgi vesiculation; limited utility for affinity purification. | nih.gov |

| Iodinated Probe (25) | Perhydroindane core, crosslinker, iodine tag | Induces extensive and irreversible Golgi fragmentation; suitable for target isolation. | nih.gov |

| Alkyne-containing Probe (20) | Perhydroindane core, alkyne tag | Potential for target identification via "Click" chemistry. | nih.gov |

Advanced Synthetic Strategies for Structurally Complex this compound Analogues

The complex structure of this compound, featuring a trans-hydrindane (B1202327) core linked to a unique fused γ-lactone-γ-lactol ring system, presents a significant synthetic challenge. nih.govnih.gov The total synthesis of this compound has been achieved through convergent strategies, where the two main fragments of the molecule are prepared separately and then coupled. bc.eduscribd.comcapes.gov.br Key synthetic steps have included the Shapiro reaction for fragment coupling and a Baeyer-Villiger oxidation to install a crucial oxygen atom in the final stages. nih.gov

Future synthetic work will likely focus on developing more efficient and flexible routes to allow for the rapid generation of a diverse library of analogues. sci-hub.seresearchgate.netresearchgate.net Innovations in synthetic methodology, such as late-stage C-H functionalization, could provide novel ways to modify the this compound scaffold. acs.org Strategies like the Wolff ring contraction for preparing the trans-hydrindane system and retro-Diels-Alder/intramolecular ene cyclizations for constructing the bicyclic lactone unit have been employed for related spongian diterpenes and could be adapted for this compound analogues. sci-hub.seresearchgate.net Developing scalable syntheses is crucial for producing sufficient material for extensive biological and preclinical evaluation. acs.org

Potential for Scaffold Derivatization for Pharmacological Tool Development

Structure-activity relationship (SAR) studies have been fundamental to understanding how this compound functions. nih.gov Research has established that the perhydroindane core is essential for target recognition and Golgi binding, while the acetylated side chain is responsible for the irreversibility of the Golgi fragmentation, likely through a covalent modification of the target. nih.govacs.orgresearchgate.net Analogues lacking the perhydroindane core show no effect on the Golgi, whereas analogues with the core but lacking the acetyl group can cause reversible fragmentation. nih.gov

This foundational SAR knowledge provides a roadmap for the rational design of new pharmacological tools. By systematically modifying the this compound scaffold, new molecules with tailored properties can be created. For example:

Reversible Binders: Analogues without the reactive acetyl group could serve as reversible inhibitors, allowing for more controlled studies of Golgi function. nih.gov

Enhanced Potency/Selectivity: Modifications to the perhydroindane core or the side chain could lead to analogues with higher affinity or greater selectivity for the target protein. rsc.org

Probes for Other Organelles: While this compound is Golgi-specific, it is conceivable that derivatization could alter its subcellular localization, leading to probes for other organelles, although this remains speculative.

The development of such a chemical toolbox derived from the this compound scaffold will significantly enhance our ability to dissect the complex processes of protein trafficking and organelle dynamics. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Norrisolide’s structural identity and purity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups. High-performance liquid chromatography (HPLC) with UV-Vis detection ensures purity (>95%) by comparing retention times to reference standards. For novel derivatives, mass spectrometry (MS) and X-ray crystallography are critical for unambiguous identification .

- Experimental Design : Include control samples (e.g., known analogs) and validate reproducibility across three independent replicates. Document solvent systems, column specifications, and calibration curves in supplementary materials .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and bioactivity?

- Methodology : Compare Soxhlet extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE) using response surface methodology (RSM). Measure yield (mg/g dry weight) and bioactivity (e.g., IC₅₀ in cytotoxicity assays) to identify optimal conditions (e.g., solvent polarity, temperature) .

- Data Analysis : Apply ANOVA to assess significance of variables (e.g., extraction time, solvent ratio). Report confidence intervals (95%) and effect sizes to justify reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across cell lines and animal models?

- Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data from PubMed, Web of Science, and Embase. Assess heterogeneity using I² statistics and subgroup analysis (e.g., cell type, dosage, exposure time). Validate findings via in vitro dose-response assays under standardized conditions (e.g., hypoxia vs. normoxia) .

- Hypothesis Testing : Propose mechanistic studies (e.g., siRNA knockdown of target receptors) to test if differential expression of biomarkers (e.g., NF-κB, caspase-3) explains variability .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity without confounding variables?

- Experimental Design : Use randomized controlled trials (RCTs) in rodent models with matched age, weight, and genetic backgrounds. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time profiles with efficacy endpoints (e.g., tumor volume reduction). Include sham controls and blinded outcome assessments .

- Data Validation : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation. Address batch effects via normalization to internal standards (e.g deuterated analogs) .

Q. What computational approaches predict this compound’s molecular targets and off-target interactions with high specificity?

- Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinity to putative targets (e.g., kinases, GPCRs). Validate predictions via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Data Interpretation : Use cheminformatics tools (e.g., ChEMBL, PubChem) to cross-reference predicted targets with known bioactivity data. Apply false discovery rate (FDR) correction to minimize Type I errors .

Methodological Considerations

Q. How should researchers address low reproducibility in this compound’s synthetic pathways?

- Best Practices : Adopt the NIH guidelines for reporting experimental conditions (e.g., catalyst loading, reaction atmosphere). Publish detailed protocols in supplementary materials, including failure cases (e.g., side reactions at >80°C) .

- Collaborative Frameworks : Share raw NMR/MS spectra via open-access repositories (e.g., Zenodo) to enable peer validation .

Q. What criteria ensure a rigorous literature review on this compound’s therapeutic potential?

- Search Strategy : Follow PICOS criteria (Population, Intervention, Comparison, Outcome, Study design) and Boolean operators (e.g., "this compound AND apoptosis NOT industrial") across multiple databases. Exclude non-peer-reviewed sources (e.g., BenchChem) .

- Quality Assessment : Use the Cochrane Risk of Bias Tool to evaluate study limitations (e.g., small sample sizes, unblinded assays) .

Data Analysis and Reporting

Q. How can meta-analyses reconcile conflicting efficacy data from this compound studies?

- Statistical Approach : Perform random-effects meta-analysis (RevMan software) to account for between-study variance. Calculate standardized mean differences (SMDs) and funnel plots to detect publication bias .

- Transparency : Pre-register protocols on PROSPERO and report negative results to mitigate the "file drawer problem" .

Q. What guidelines ensure ethical and reproducible preclinical testing of this compound derivatives?

- Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes and detailed euthanasia protocols. Disclose funding sources and conflicts of interest .

Tables for Key Methodological Comparisons

| Extraction Method | Yield (mg/g) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Soxhlet (Ethanol) | 12.3 ± 1.2 | 8.9 ± 0.7 | |

| SFE (CO₂) | 9.8 ± 0.9 | 12.1 ± 1.1 | |

| MAE (Methanol) | 15.6 ± 1.5 | 6.4 ± 0.5 |

| Analytical Technique | Resolution | Cost | Reproducibility |

|---|---|---|---|

| NMR | High | High | High |

| HPLC-UV | Moderate | Low | Moderate |

| LC-MS/MS | Very High | Very High | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.